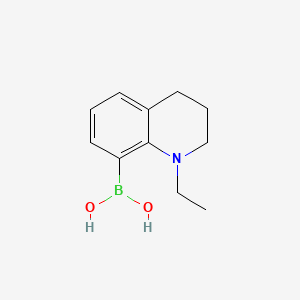
(1-ethyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ethyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid is a boronic acid derivative that features a quinoline ring system. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The quinoline moiety is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry due to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid typically involves the formation of the quinoline ring followed by the introduction of the boronic acid group. One common method is the cyclization of an appropriate precursor, such as an aniline derivative, with an aldehyde or ketone under acidic conditions to form the quinoline ring. The boronic acid group can then be introduced via a borylation reaction using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro derivatives.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
(1-ethyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura cross-coupling.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-ethyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for saccharides. The quinoline moiety can interact with various biological targets, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-boronic acid: Lacks the ethyl group but shares the quinoline and boronic acid functionalities.
(1-methyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid: Similar structure with a methyl group instead of an ethyl group.
(1-ethyl-2,3-dihydro-1H-quinolin-8-yl)boronic acid: Similar structure but with different positions of the hydrogen atoms.
Uniqueness
(1-ethyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions in chemical reactions and potential biological applications.
Properties
Molecular Formula |
C11H16BNO2 |
|---|---|
Molecular Weight |
205.06 g/mol |
IUPAC Name |
(1-ethyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid |
InChI |
InChI=1S/C11H16BNO2/c1-2-13-8-4-6-9-5-3-7-10(11(9)13)12(14)15/h3,5,7,14-15H,2,4,6,8H2,1H3 |
InChI Key |
CFXSSFBKAHWMGV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)CCCN2CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















